2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide
Overview
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group and a cyano-substituted diethoxyphenyl group connected via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxyacetic acid intermediate.
Amidation Reaction: The phenoxyacetic acid intermediate is then reacted with 2-cyano-4,5-diethoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or cyano groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
The compound may be explored for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers often screen such compounds for their ability to inhibit specific enzymes or pathways.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents. Structure-activity relationship (SAR) studies can help identify modifications that enhance biological activity.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes. Molecular docking studies and biochemical assays can help elucidate its targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyano-4,5-dimethoxyphenyl)acetamide: Similar structure but with dimethoxy instead of diethoxy groups.
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyano-4,5-dimethylphenyl)acetamide: Similar structure but with dimethyl instead of diethoxy groups.
Uniqueness
The presence of the diethoxy groups in 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide may confer unique solubility or reactivity properties compared to its analogs. These differences can be crucial in determining its suitability for specific applications.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-cyano-4,5-diethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-5-26-18-9-15(11-23)17(10-19(18)27-6-2)24-20(25)12-28-16-7-13(3)21(22)14(4)8-16/h7-10H,5-6,12H2,1-4H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPKIGDGPKVIBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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